![molecular formula C24H33NO3 B14803834 (8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one involves multiple steps, typically starting with the preparation of the naphthalene core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one has several applications in scientific research:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves modulation of signaling pathways or inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4aS,7R,8R,8aS)-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde
- (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propan-1-ol
Uniqueness
What sets (8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one apart is its specific spiro structure, which imparts unique chemical and biological properties. This structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H33NO3 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one |
InChI |
InChI=1S/C24H33NO3/c1-13-8-9-23(5)19(22(13,3)4)7-6-14(2)24(23)11-16-18(26)10-15-17(20(16)28-24)12-25-21(15)27/h10,13-14,19,26H,6-9,11-12H2,1-5H3,(H,25,27)/t13?,14?,19?,23-,24+/m0/s1 |
InChI-Schlüssel |
NBKMSYKSQSMBOQ-DAEAEADXSA-N |
Isomerische SMILES |
CC1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CCC(C2(C)C)C)C |
Kanonische SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


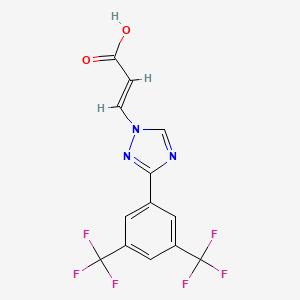

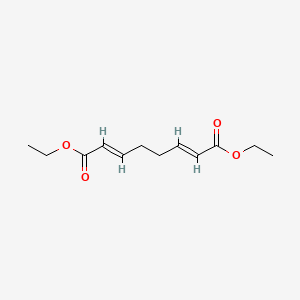
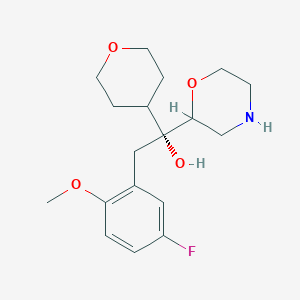
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
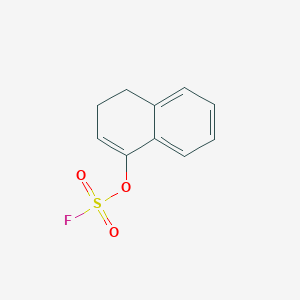
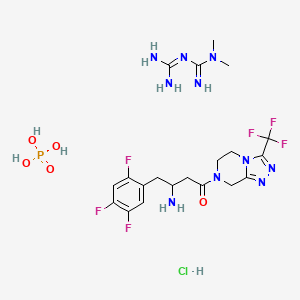
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
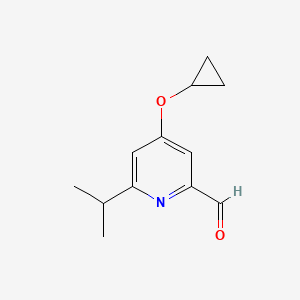
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
